![molecular formula C13H18ClNO B1440255 [1-(1-Benzofuran-2-yl)ethyl](propyl)amine hydrochloride CAS No. 1197742-01-0](/img/structure/B1440255.png)
[1-(1-Benzofuran-2-yl)ethyl](propyl)amine hydrochloride
Overview
Description
1-(1-Benzofuran-2-yl)ethyl](propyl)amine hydrochloride (1-BEPH) is an organic compound and a derivative of 1-benzofuran-2-yl)ethyl]amine, an important intermediate in the synthesis of pharmaceutical drugs. 1-BEPH is a white, crystalline solid with a melting point of 147-149°C and is soluble in water and ethanol. It is also known as (1-benzofuran-2-yl)ethyl](propyl)amine hydrochloride, 1-benzofuran-2-yl)ethyl]propylamine hydrochloride, and (1-benzofuran-2-yl)ethyl]propylammonium chloride.
Scientific Research Applications
Synthesis and Biological Activities
- Synthesis and Antioxidant, Antibacterial Studies : A series of phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid were synthesized, showing significant antioxidant and antibacterial activities (Shankerrao, Bodke, & Mety, 2013).
- Analgesic Activity of Substituted 1-Benzofurans : Research on the synthesis of 2-benzoyl- and 2-(pyridylcarbonyl)-1-benzofuran-3-amines revealed considerable analgesic activity in several compounds (Rádl, Hezký, Konvička, & Krejci, 2000).
- Amide Formation Mechanism : Studies on amide formation using carbodiimide in aqueous media, crucial for bioconjugation processes, involved compounds related to the benzofuran class (Nakajima & Ikada, 1995).
Chemical Properties and Synthesis Techniques
- Synthesis of Benzofuran Derivatives : Research into the synthesis of α,ω-bis(1-benzofuran-2-yl) derivatives with various groups provides insights into the chemical properties and potential applications of these compounds (Dann, Char, & Grießmeier, 1982).
- Synthesis and Cytotoxic Evaluation : The synthesis of new hexahydroquinoline derivatives containing benzofuran moiety and their cytotoxic evaluation against human hepatocellular carcinoma cell lines indicate potential therapeutic applications (El-Deen, Anwar, & Hasabelnaby, 2016).
- Density Functional Method Studies : Studies on the synthesis and characterization of N-benzyl-N-ethyl-N-[5-nitro-2-(1,1,3,3-Tetramethylbutylamino)-1-benzofuran-3-yl]amine highlight the use of density functional methods in understanding the properties of benzofuran derivatives (Vessally, Fereyduni, Shabrendi, & Esrafili, 2013).
Applications in Material Science
- Dielectric and Thermal Properties : The synthesis of 1-(1-benzofuran-2yl)-3-(4-hydroxyphenyl)propen-1-one and its use in methacrylate polymers highlights the potential application in material science, particularly in understanding dielectric and thermal properties (Çelik & Coskun, 2018).
Antimicrobial and Antiviral Activities
- Synthesis and Evaluation of Antimicrobial Activity : Synthesis of benzofuran derivatives and their evaluation for antimicrobial activities indicate their potential use in developing new antimicrobial agents (Kumar & Karvekar, 2010).
- Activity Against HIV : The synthesis of new benzofuran derivatives and their in vitro anti-HIV activities highlight the potential of these compounds in antiviral therapies (Mubarak et al., 2007).
properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)ethyl]propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-3-8-14-10(2)13-9-11-6-4-5-7-12(11)15-13;/h4-7,9-10,14H,3,8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHABWOYALRPRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)C1=CC2=CC=CC=C2O1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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